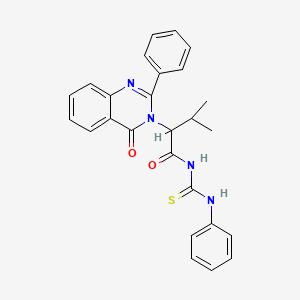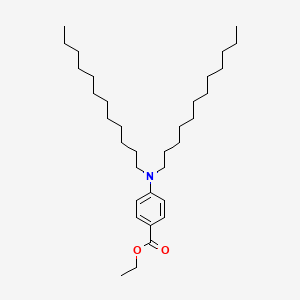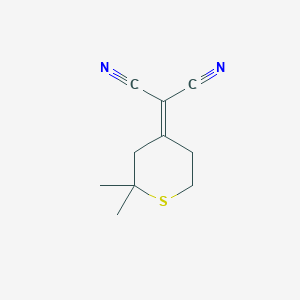
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile is an organic compound with a unique structure that includes a thiopyran ring and a propanedinitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile typically involves the reaction of 2,2-dimethyltetrahydro-4H-thiopyran-4-one with malononitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The thiopyran ring can undergo substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyltetrahydropyran-4-one: A structurally similar compound with a pyran ring instead of a thiopyran ring.
Tetrahydro-2,2-dimethyl-4H-pyran-4-one: Another similar compound with a different heterocyclic ring structure
Uniqueness
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile is unique due to the presence of both a thiopyran ring and a propanedinitrile group. This combination imparts distinctive chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
65413-44-7 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
2-(2,2-dimethylthian-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H12N2S/c1-10(2)5-8(3-4-13-10)9(6-11)7-12/h3-5H2,1-2H3 |
Clé InChI |
PLMCFEWYJYJFEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C#N)C#N)CCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
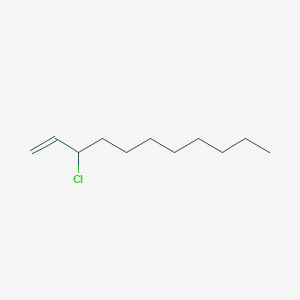

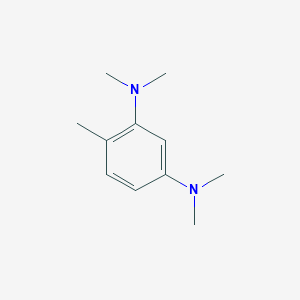
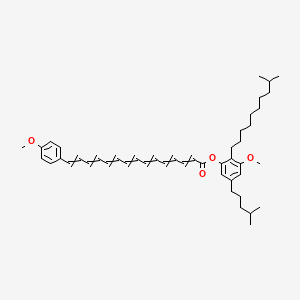

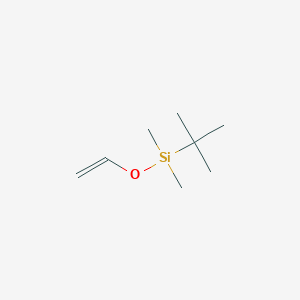


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

